molecular formula C12H13ClO3 B3104398 Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate CAS No. 147849-98-7

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate

Cat. No. B3104398
CAS RN: 147849-98-7
M. Wt: 240.68 g/mol
InChI Key: NNHUQKFCUMXZJD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate is a chemical compound with the molecular formula C11H11ClO2 . It is also known by other names such as Ethyl 3-(4-chlorophenyl)acrylate and Ethyl 3-(4-chlorophenyl)propanoate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride . Another compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was synthesized through a series of reactions involving saponification and hydrazinolysis .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate has been a focus in the field of chemical synthesis and structural analysis. Johnson et al. (2006) synthesized a similar compound, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, highlighting its crystalline structure and spectrometric characteristics, indicating its potential in material sciences and chemical research (Johnson et al., 2006). Similarly, Ramazani et al. (2019) performed a structural analysis on a related compound, showcasing its molecular geometries and hydrogen bonding, crucial for understanding its chemical behavior (Ramazani et al., 2019).

Biocatalysis and Industrial Applications

The compound's derivatives have been extensively studied in the context of biocatalysis and industrial applications. Ye et al. (2011) discussed the biosynthesis of a related ester, showcasing its importance as a precursor for chiral drugs and the potential of biocatalysis in its production, offering insights into cost-effective and sustainable industrial processes (Ye et al., 2011).

Photoreactive Properties and Material Science

Furthermore, the compound and its derivatives exhibit photoreactive properties, making them significant in material science. Lvov et al. (2017) described a unique chemical transformation involving a related compound, highlighting its use as a precursor to produce photoactive compounds with desired properties and functions, indicating its potential in material science and technology (Lvov et al., 2017).

properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUQKFCUMXZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate
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Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate

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